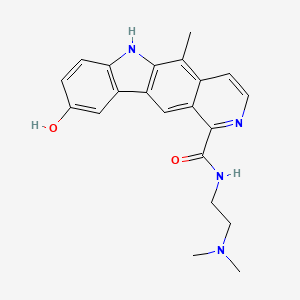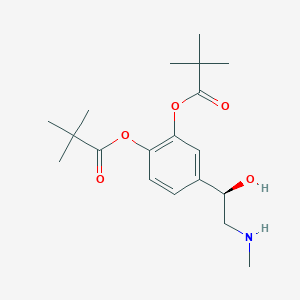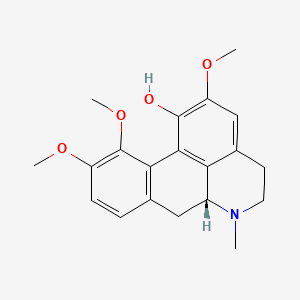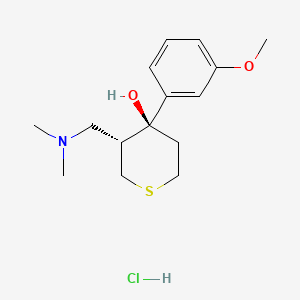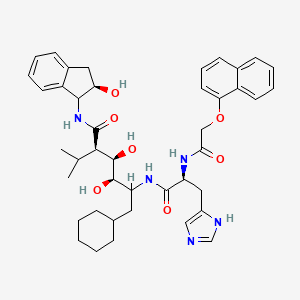
Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid group, a hexahydro-2-oxo-1H-azepin-1-yl moiety, and an oxydi-2,1-ethanediyl ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester typically involves multiple steps. The starting materials include hexahydro-2-oxo-1H-azepin-1-yl and 1,3,3-trimethylcyclohexyl derivatives. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: Other compounds with similar structures and functional groups.
Hexahydro-2-oxo-1H-azepin-1-yl derivatives: Compounds containing the hexahydro-2-oxo-1H-azepin-1-yl moiety.
Oxydi-2,1-ethanediyl esters: Compounds with the oxydi-2,1-ethanediyl ester linkage.
Uniqueness
Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74186-19-9 |
|---|---|
Molecular Formula |
C40H68N6O9 |
Molecular Weight |
777.0 g/mol |
IUPAC Name |
2-[2-[[1,3,3-trimethyl-5-[(2-oxoazepane-1-carbonyl)amino]cyclohexyl]methylcarbamoyloxy]ethoxy]ethyl N-[[1,3,3-trimethyl-5-[(2-oxoazepane-1-carbonyl)amino]cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C40H68N6O9/c1-37(2)21-29(43-33(49)45-15-11-7-9-13-31(45)47)23-39(5,25-37)27-41-35(51)54-19-17-53-18-20-55-36(52)42-28-40(6)24-30(22-38(3,4)26-40)44-34(50)46-16-12-8-10-14-32(46)48/h29-30H,7-28H2,1-6H3,(H,41,51)(H,42,52)(H,43,49)(H,44,50) |
InChI Key |
GPFOTLHGBUNXBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)OCCOCCOC(=O)NCC2(CC(CC(C2)(C)C)NC(=O)N3CCCCCC3=O)C)NC(=O)N4CCCCCC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
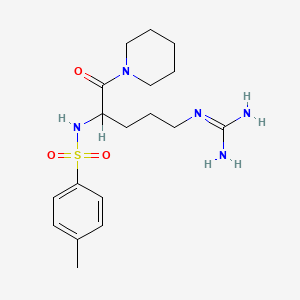
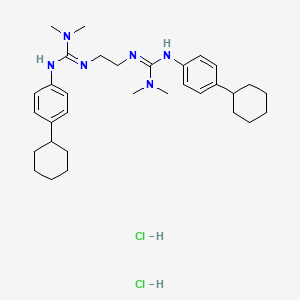

![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)
